![molecular formula C25H29FN2O3S B3409427 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892766-00-6](/img/structure/B3409427.png)
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
Overview
Description
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates, catalyzed by palladium complexes. Here’s how this compound fits into this field:
- Rationale : SM coupling is widely applied due to its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. These reagents rapidly transmetalate with palladium, leading to efficient bond formation .
Anti-HIV Activity
Indole derivatives have shown potential in various biological contexts. Let’s explore their anti-HIV activity:
- Rationale : Researchers have synthesized similar derivatives and screened them for anti-HIV activity against both HIV-1 and HIV-2 strains. Further investigation could explore this compound’s efficacy .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about molecular structures. Here’s how this compound relates to NMR:
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-7-6-17(3)18(4)12-19)25(29)20-13-21(26)23(14-22(20)27)28-10-8-16(2)9-11-28/h6-7,12-16H,5,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJAMHRYGJOKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.